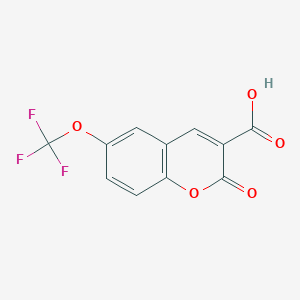

6-Trifluoromethoxy-3-carboxy-coumarin

Übersicht

Beschreibung

6-Trifluoromethoxy-3-carboxy-coumarin is a compound that, based on its name, contains a coumarin core structure with a trifluoromethoxy group at the 6-position and a carboxy group at the 3-position . The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of 3-substituted coumarin derivatives based on the N-hydroxyphthalimide ester chosen with a wide reaction scope . Another example is the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling and Imaging

TFC, as a coumarin derivative, exhibits remarkable fluorescence behavior upon UV excitation. Researchers have harnessed this intrinsic property to develop fluorescent chemosensors for various applications:

- Molecular Imaging : TFC-based probes enable non-invasive imaging of tissues, cells, and organelles, aiding in disease diagnosis and drug development .

Metal Ion Detection

TFC serves as an excellent platform for metal ion sensing due to its unique properties:

- Hg²⁺, Mg²⁺, and Zn²⁺ Sensing : TFC-based probes exhibit sensitivity toward these metal ions, making them valuable tools for environmental monitoring and health diagnostics .

Environmental Polarity Sensing

TFC’s fluorescence intensity changes in response to the polarity of its microenvironment. This property has applications in:

- Cell Membrane Potential Imaging : TFC derivatives help visualize changes in cell membrane potential, aiding in neuroscience research .

pH Detection

TFC fluorescence is pH-dependent, making it useful for pH sensing:

- Intracellular pH Monitoring : TFC-based probes allow real-time tracking of intracellular pH changes, relevant in cancer research and drug delivery studies .

Photocatalysis and Functionalization

TFC participates in synthetic methodologies and photocatalytic reactions:

- Photocatalytic C-3 Functionalization : Researchers have explored TFC’s reactivity under Ru(II) catalysis for monofluoromethyl unit incorporation .

Therapeutic Potential

While not directly related to its fluorescence, TFC’s coumarin scaffold holds promise for pharmacological applications:

Safety and Hazards

Zukünftige Richtungen

Coumarin derivatives have been found to have a broad spectrum of biological properties, making them a promising scaffold for the development of novel anticancer drugs . The development of organic materials that can be used as tissue-equivalent dosimeters has also been explored . Furthermore, the use of coumarin-6 loaded polymeric nanoparticles for optical imaging of cancer has been investigated .

Eigenschaften

IUPAC Name |

2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYCIZCWPLLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trifluoromethoxy-3-carboxy-coumarin | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)